

Bromuconazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Bromuconazole*

Cat. No.: *B039883*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuconazole is a broad-spectrum triazole fungicide used extensively in agriculture to protect a variety of crops from fungal diseases.^[1] As a member of the conazole class of fungicides, its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.^[1] This technical guide provides an in-depth overview of the chemical and physical properties of **bromuconazole**, its mechanism of action, synthesis, and relevant experimental protocols for its analysis.

Core Chemical and Physical Properties

Bromuconazole is a synthetic compound with the following key identifiers and physicochemical properties:

Property	Value	Reference(s)
CAS Number	116255-48-2	[2] [3]
Molecular Formula	C ₁₃ H ₁₂ BrCl ₂ N ₃ O	[2] [3] [4] [5]
Molecular Weight	377.06 g/mol	[4] [5] [6]
IUPAC Name	1-{[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl}-1H-1,2,4-triazole	[7]
SMILES String	Clc1ccc(C2(Cn3cncn3)CC(Br)CO2)c(Cl)c1	[5]
InChI Key	HJJVPARKXDDIQD-UHFFFAOYSA-N	[2] [4] [5]
Appearance	Colorless crystals or powder	[3]
Melting Point	84 °C	[2]
Boiling Point	504.3 °C at 760 mmHg	
Density	1.7 g/cm ³	[2]
Water Solubility	Moderate	[1]
Volatility	Low	[1]
logP (Octanol-Water Partition Coefficient)	3.6	[6]

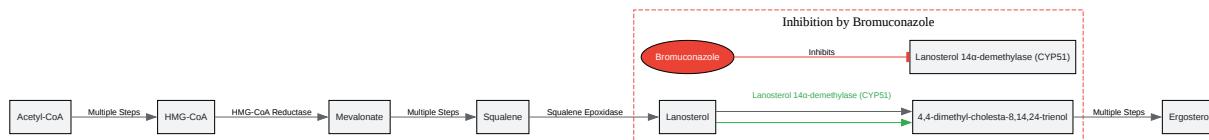
Synthesis of Bromuconazole

The commercial synthesis of **bromuconazole** involves a multi-step process. A key route starts with 2,4-dichloroacetophenone, which undergoes cyclization with 1,2-pentanediol to form a ketal. This intermediate is then brominated, followed by a condensation reaction with 1,2,4-triazole in the presence of a base and a phase transfer catalyst to yield **bromuconazole**.[\[8\]](#) An alternative pathway involves the reaction of an oxirane with 1,2,4-triazole, followed by bromination and cyclization.[\[9\]](#)

Mechanism of Action and Signaling Pathways

Primary Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal activity of **bromuconazole** stems from its ability to inhibit the enzyme lanosterol 14 α -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.^[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, **bromuconazole** disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the structural integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to the inhibition of fungal growth and, eventually, cell death.



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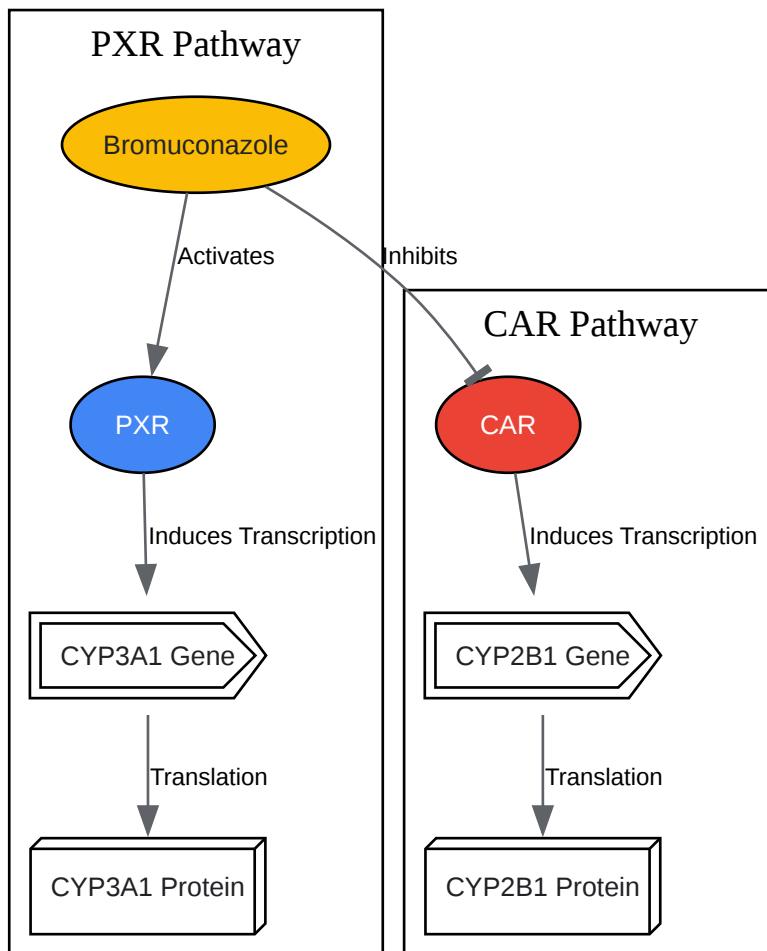
Inhibition of Ergosterol Biosynthesis by **Bromuconazole**.

Effects on Mammalian Signaling Pathways

While designed to target fungal pathways, **bromuconazole** has been shown to interact with and modulate signaling pathways in mammalian systems, which is a critical consideration in toxicology and drug development.

Studies have indicated that **bromuconazole** can induce hepatotoxicity, in part, by modulating the expression of genes regulated by the Pregnan X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). It has been observed to upregulate the expression of PXR and its downstream target, CYP3A1, while downregulating the expression of CAR and its target,

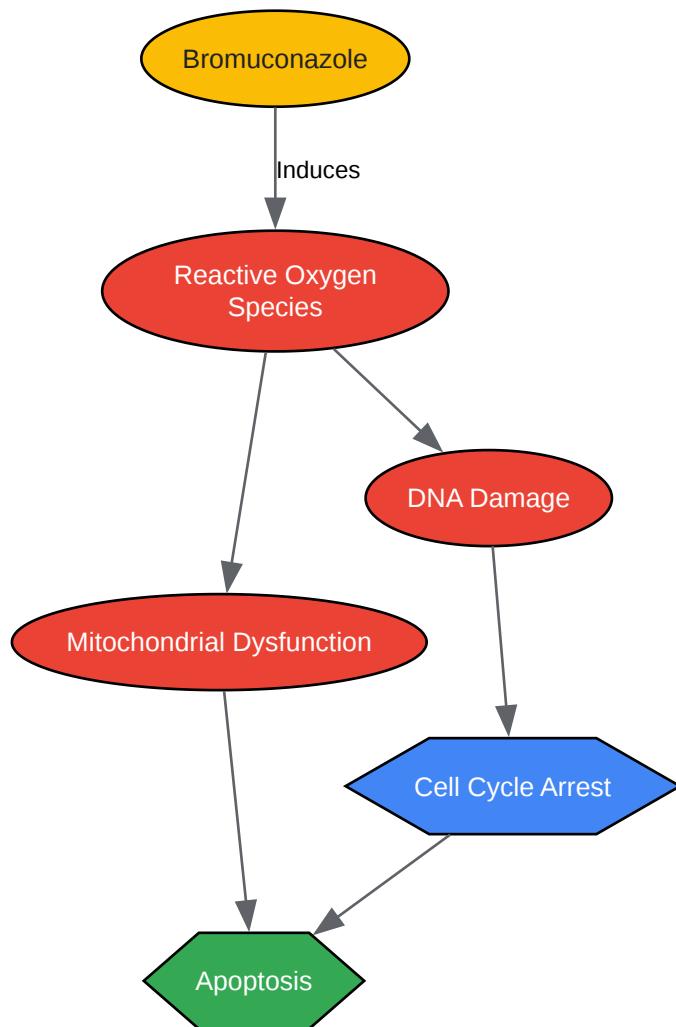
CYP2B1. These nuclear receptors are crucial in sensing foreign chemicals and regulating the metabolism of a wide range of xenobiotics and endogenous compounds.



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Modulation of PXR and CAR Signaling by **Bromuconazole**.

Bromuconazole has been shown to induce apoptosis in mammalian cells, a process linked to the generation of oxidative stress. Exposure to **bromuconazole** can lead to an increase in reactive oxygen species (ROS), resulting in cellular damage, including DNA damage and mitochondrial dysfunction. This cascade of events can trigger the intrinsic apoptotic pathway, leading to cell cycle arrest and programmed cell death.

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Bromuconazole-Induced Apoptosis via Oxidative Stress.

Experimental Protocols

The analysis of **bromuconazole** in various matrices is crucial for regulatory monitoring, environmental assessment, and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for its detection and quantification.

HPLC Analysis of Bromuconazole

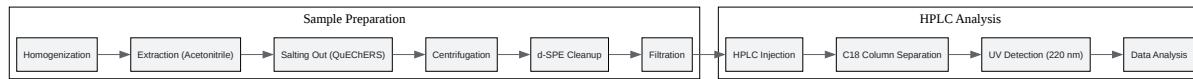
This protocol provides a general framework for the analysis of **bromuconazole** in food matrices using HPLC with UV detection.

1. Sample Preparation (QuEChERS Method)

- Homogenize 10 g of the sample (e.g., fruit or vegetable).
- Add 10 mL of acetonitrile and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute and centrifuge at ≥ 3000 g for 5 minutes.
- Take an aliquot of the acetonitrile supernatant for d-SPE cleanup.
- Add the d-SPE sorbent (e.g., PSA and C18) to the aliquot, vortex, and centrifuge.
- The final supernatant is filtered and ready for HPLC analysis.

2. HPLC Conditions

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection: UV detector at 220 nm.
- Quantification: Based on a calibration curve prepared from **bromuconazole** standards of known concentrations.



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General Workflow for HPLC Analysis of **Bromuconazole**.

GC-MS Analysis of **Bromuconazole**

This protocol outlines a general procedure for the analysis of **bromuconazole** residues in soil samples.

1. Sample Preparation (Ultrasonic Extraction)

- Air-dry and sieve 10 g of the soil sample.
- Add 20 mL of acetonitrile to the soil in a centrifuge tube.
- Extract using an ultrasonic bath for 15-30 minutes.
- Centrifuge at ≥ 3000 g for 5 minutes.
- Collect the supernatant.
- The extract may require further cleanup using solid-phase extraction (SPE) depending on the soil matrix.
- The final extract is concentrated and reconstituted in a suitable solvent for GC-MS analysis.
[10]

2. GC-MS Conditions

- Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of analytes.
- Injection: Splitless injection.

- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Detection: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.



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General Workflow for GC-MS Analysis of **Bromuconazole**.

Conclusion

This technical guide provides a comprehensive overview of **bromuconazole**, a widely used triazole fungicide. Understanding its chemical properties, mechanism of action, synthesis, and analytical methodologies is essential for researchers, scientists, and professionals in drug development and environmental science. The provided information serves as a valuable resource for further investigation and application in relevant fields.

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